

# An In-depth Technical Guide to 4-Cyano-4-phenylcyclohexanone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Chloropyridine-2,6-dicarboxylic acid

**Cat. No.:** B1582276

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract: Correcting the Record and Defining the Molecule

This guide provides a comprehensive technical overview of 4-Cyano-4-phenylcyclohexanone, a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. It is crucial to begin by clarifying a point of potential confusion regarding its Chemical Abstracts Service (CAS) number. The query for CAS number 4722-94-5 is erroneously associated with the target compound. Authoritative chemical databases definitively assign CAS number 4722-94-5 to **4-Chloropyridine-2,6-dicarboxylic acid**<sup>[1][2]</sup>. The correct and predominantly recognized identifier for 4-Cyano-4-phenylcyclohexanone is CAS number 25115-74-6<sup>[3][4][5][6][7]</sup>. This document will proceed using the correct CAS number to ensure scientific accuracy and utility. This molecule, also known by its IUPAC name 4-oxo-1-phenylcyclohexane-1-carbonitrile, is a bifunctional organic compound featuring a ketone and a quaternary nitrile on a cyclohexane ring, a structure that lends itself to significant applications in medicinal chemistry.

## Physicochemical and Structural Characteristics

4-Cyano-4-phenylcyclohexanone is a white to off-white crystalline solid at room temperature<sup>[8]</sup>. Its structural complexity and the presence of polar functional groups dictate its physical

properties and solubility profile.

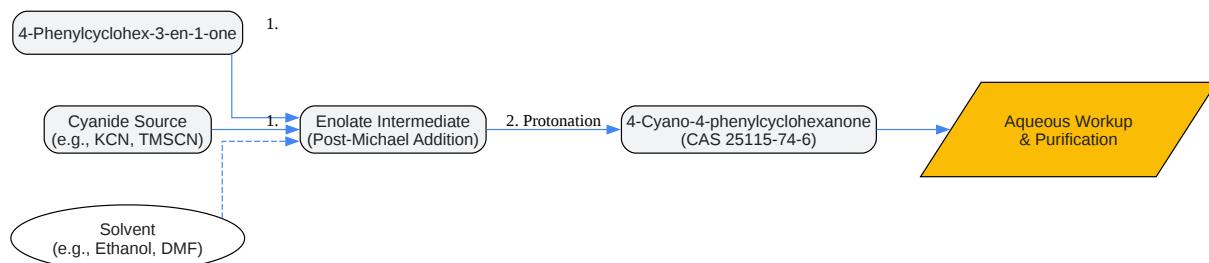
## Core Structure and Isomerism

The molecule's backbone is a cyclohexane ring, which typically exists in a chair conformation to minimize steric strain. The presence of two bulky substituents at the C1 and C4 positions influences the conformational equilibrium. The phenyl and cyano groups are situated on a quaternary carbon, preventing epimerization at that center.

**Figure 1:** Chemical Structure of 4-Cyano-4-phenylcyclohexanone

## Key Physicochemical Properties

The properties of this compound are summarized in the table below, compiled from various chemical supplier and database sources. These values are critical for designing reaction conditions, purification protocols, and formulation studies.


| Property                       | Value                                                                               | Source(s) |
|--------------------------------|-------------------------------------------------------------------------------------|-----------|
| CAS Number                     | 25115-74-6                                                                          | [3][5][6] |
| Molecular Formula              | C <sub>13</sub> H <sub>13</sub> NO                                                  | [3][5][7] |
| Molecular Weight               | 199.25 g/mol                                                                        | [3][5][7] |
| Appearance                     | White to off-white or pale yellow crystalline powder/solid                          | [8]       |
| Melting Point                  | 112-118 °C                                                                          | [9]       |
| Solubility                     | Insoluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | [9][8]    |
| XLogP3-AA                      | 1.6                                                                                 | [8]       |
| Topological Polar Surface Area | 43.1 Å <sup>2</sup>                                                                 | [8]       |

## Synthesis and Reactivity

4-Cyano-4-phenylcyclohexanone is not a naturally occurring molecule; it is produced via synthetic organic chemistry. Its role as a chemical intermediate means its synthesis is a critical step in the production of more complex target molecules[8].

## Synthetic Pathway Overview

The synthesis of 4-Cyano-4-phenylcyclohexanone is a classic example of nucleophilic addition to an  $\alpha,\beta$ -unsaturated ketone. A common and efficient method involves the Michael addition of a cyanide source to a precursor like 4-phenylcyclohex-3-en-1-one.



[Click to download full resolution via product page](#)

**Figure 2:** Generalized Synthetic Workflow for 4-Cyano-4-phenylcyclohexanone

Causality of Experimental Choices:

- Michael Addition: This reaction is chosen for its efficiency in forming carbon-carbon bonds at the  $\beta$ -position of an  $\alpha,\beta$ -unsaturated carbonyl system. The electron-withdrawing nature of the ketone activates the double bond for nucleophilic attack.
- Cyanide Source: Potassium cyanide (KCN) is a common and cost-effective source of the nucleophilic cyanide anion. Trimethylsilyl cyanide (TMSCN) can also be used, often under milder conditions.

- **Protonation:** The enolate intermediate formed after the Michael addition is thermodynamically stable. A proton source, typically from the solvent or during aqueous workup, is required to quench the enolate and form the final ketone product.

## Chemical Reactivity and Functional Group Manipulation

The synthetic utility of 4-Cyano-4-phenylcyclohexanone stems from the reactivity of its two primary functional groups: the ketone and the nitrile.

- **Ketone Group:** The carbonyl group can undergo a wide range of reactions. It can be reduced to a hydroxyl group, which can then be used to introduce other functionalities or can be eliminated. It can also serve as a site for Grignard reactions or Wittig reactions to further extend the carbon skeleton.
- **Nitrile Group:** The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine, providing a key entry point for introducing nitrogen-containing heterocycles[10]. This dual reactivity makes it a valuable building block in combinatorial chemistry and drug discovery.

## Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment of 4-Cyano-4-phenylcyclohexanone are achieved through a combination of spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the carbon skeleton and the electronic environment of the protons and carbons.

- $^1\text{H}$  NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The aliphatic protons on the cyclohexane ring will appear as complex multiplets further upfield, generally between 1.5 and 3.0 ppm. The exact chemical shifts and coupling patterns depend on their axial or equatorial positions and their proximity to the electron-withdrawing ketone and nitrile groups[11][12].

- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum will show characteristic signals for the carbonyl carbon (around 200-210 ppm), the nitrile carbon (around 120 ppm), and the aromatic carbons (125-140 ppm). The quaternary carbon bearing the phenyl and cyano groups will also be identifiable, along with the aliphatic carbons of the cyclohexane ring[11][13].

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

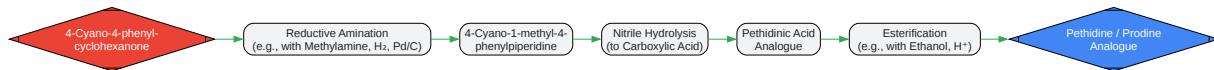
| Wavenumber<br>( $\text{cm}^{-1}$ ) | Functional Group | Vibration Type | Expected Intensity |
|------------------------------------|------------------|----------------|--------------------|
| ~3050-3030                         | Aromatic C-H     | Stretch        | Medium-Weak        |
| ~2950-2850                         | Aliphatic C-H    | Stretch        | Medium             |
| ~2240                              | Nitrile (C≡N)    | Stretch        | Medium, Sharp      |
| ~1715                              | Ketone (C=O)     | Stretch        | Strong, Sharp      |
| ~1600, ~1495                       | Aromatic C=C     | Stretch        | Medium             |

The two most diagnostic peaks are the sharp, strong absorption for the ketone carbonyl stretch around  $1715 \text{ cm}^{-1}$  and the medium, sharp peak for the nitrile stretch around  $2240 \text{ cm}^{-1}$ [14][15]. Their presence is a strong confirmation of the compound's identity.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

- Molecular Ion ( $\text{M}^+$ ): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at an  $m/z$  (mass-to-charge ratio) of 199, corresponding to the molecular weight of the compound[5][7].
- Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting carbocations and radicals. Common fragmentation pathways for cyclic ketones involve  $\alpha$ -cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is available[6][16]. The loss of the phenyl


group (m/z 77) or cleavage of the cyclohexane ring are also expected fragmentation pathways[17][18].

## Applications in Drug Development and Medicinal Chemistry

The true value of 4-Cyano-4-phenylcyclohexanone lies in its application as a strategic intermediate for the synthesis of pharmacologically active compounds, most notably in the field of analgesics[8].

### Precursor to Pethidine (Meperidine) Analogues

A significant application of this molecule is in the synthesis of analogues of pethidine (also known as meperidine), a widely used synthetic opioid analgesic[2][19]. The 4-phenylpiperidine scaffold is a crucial pharmacophore for opioid receptor activity, and 4-Cyano-4-phenylcyclohexanone provides an efficient entry to this core structure.



[Click to download full resolution via product page](#)

**Figure 3:** Conceptual Pathway from 4-Cyano-4-phenylcyclohexanone to Pethidine Analogues

#### Protocol Insights:

- **Reductive Amination:** The ketone is converted into a secondary amine, forming the piperidine ring in a single step. This is a highly efficient transformation that builds the core heterocyclic scaffold.
- **Nitrile Manipulation:** The nitrile group is then hydrolyzed to a carboxylic acid.
- **Esterification:** The final step is the esterification of the carboxylic acid to yield the ethyl ester, which is characteristic of pethidine. Modifications at this stage can lead to other active

analogues, such as prodines[9].

This synthetic route highlights the strategic importance of 4-Cyano-4-phenylcyclohexanone. Its bifunctional nature allows for the sequential and controlled construction of the complex 4-arylpiperidine core essential for analgesic activity. This makes it a valuable building block for exploring structure-activity relationships (SAR) in the development of new opioid receptor modulators[20][21][22].

## Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of 4-Cyano-4-phenylcyclohexanone are essential to ensure personnel safety and maintain the integrity of the compound.

## Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous.

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (Category 4)[1].
- Skin Irritation: Causes skin irritation (Category 2)[1].
- Eye Irritation: Causes serious eye irritation (Category 2)[1].
- Respiratory Irritation: May cause respiratory irritation[1].

## Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.
- Personal Protective Equipment:
  - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
  - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

- Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

## Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases[1].
- Stability: The compound is stable under recommended storage conditions[8].

## Conclusion

4-Cyano-4-phenylcyclohexanone (CAS 25115-74-6) is a synthetically valuable intermediate whose bifunctional nature provides a robust platform for the construction of complex molecular architectures. Its primary significance lies in its role as a key precursor to the 4-phenylpiperidine scaffold, a cornerstone in the development of opioid analgesics like pethidine and its analogues. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for medicinal chemists and drug development professionals seeking to leverage this versatile building block in the discovery of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this hazardous compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. 69. Synthetic analgesics. Part II. A new synthesis of pethidine and similar compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. scbt.com [scbt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. scribd.com [scribd.com]
- 20. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and opioid receptor binding properties of a highly potent 4-hydroxy analogue of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Cyano-4-phenylcyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582276#cas-number-4722-94-5-properties>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)